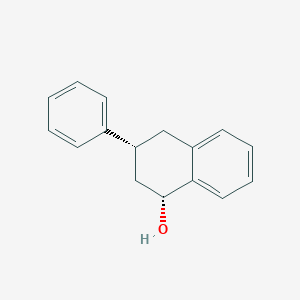
Iridium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium-nickel compounds, particularly iridium-nickel alloys, are known for their exceptional corrosion resistance and mechanical properties. These compounds are highly valued in various industrial applications, including protective coatings and catalysis. The combination of iridium and nickel results in materials that exhibit unique properties, making them suitable for a wide range of scientific and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium-nickel compounds can be synthesized through various methods, including solvothermal decomposition and electrochemical deposition. For instance, the solvothermal decomposition of iridium and nickel acetylacetonates in a hydrocarbon medium at around 300°C can produce iridium-nickel nanostructures . Another method involves the electrochemical deposition of iridium and nickel from their respective salts in an aqueous solution .
Industrial Production Methods
In industrial settings, iridium-nickel alloys are often produced through reductive thermolysis of multicomponent precursors at high temperatures. This method involves the reduction of iridium and nickel compounds in a controlled environment to form a continuous series of disordered substitutional solid solutions .
Chemical Reactions Analysis
Types of Reactions
Iridium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of iridium and nickel, which can range from -3 to +9 for iridium .
Common Reagents and Conditions
Common reagents used in the reactions of iridium-nickel compounds include hydrogen, oxygen, and various halogens. For example, iridium-nickel alloys are catalytically active in the electrochemical reaction of hydrogen evolution, where they facilitate the reduction of hydrogen ions to hydrogen gas .
Major Products
The major products formed from the reactions of iridium-nickel compounds depend on the specific reaction conditions. For instance, the electrochemical decomposition of water using iridium-nickel catalysts results in the formation of hydrogen and oxygen gases .
Scientific Research Applications
Iridium-nickel compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iridium-nickel compounds varies depending on their application. In catalysis, the electronic effect incurred upon nanoscale alloying modulates the adsorption energies of key reaction intermediates, facilitating reactions such as the hydrogen evolution reaction . In medicine, iridium-based compounds can target cancer cells by forming adducts with DNA and inducing apoptosis .
Comparison with Similar Compounds
Iridium-nickel compounds are unique due to their combination of properties from both iridium and nickel. Similar compounds include:
Platinum-nickel alloys: These alloys also exhibit excellent catalytic properties but may not offer the same level of corrosion resistance as iridium-nickel alloys.
Rhodium-nickel alloys: These compounds are used in similar applications but may differ in their catalytic activity and stability.
Iridium-nickel compounds stand out due to their exceptional corrosion resistance, mechanical properties, and catalytic activity, making them highly valuable in various scientific and industrial applications.
Properties
CAS No. |
12502-19-1 |
|---|---|
Molecular Formula |
IrNi |
Molecular Weight |
250.91 g/mol |
IUPAC Name |
iridium;nickel |
InChI |
InChI=1S/Ir.Ni |
InChI Key |
DDQZSLVVXJOWDT-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
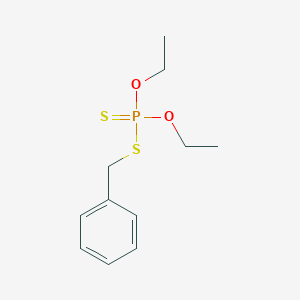


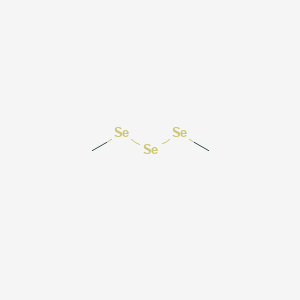

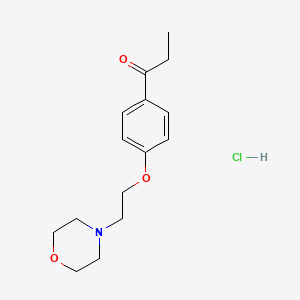

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
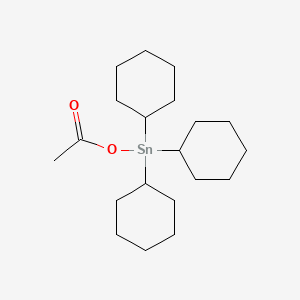
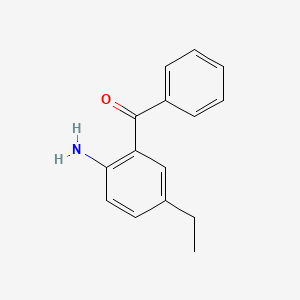
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
